2,5-Furandicarbonyl dichloride

Overview

Description

Synthesis Analysis

The synthesis of 2,5-Furandicarbonyl Dichloride and its derivatives primarily involves the oxidation of biomass-derived compounds. For instance, the efficient base-free aqueous oxidation of 5-hydroxymethylfurfural into 2,5-furandicarboxylic acid using hydrotalcite-supported gold nanoparticle catalysts under atmospheric oxygen pressure is a significant process. This green synthesis approach highlights the sustainable production of important chemical building blocks from biomass (Gupta et al., 2011).

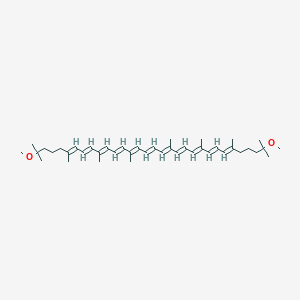

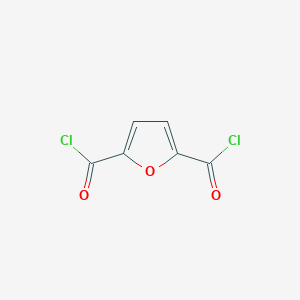

Molecular Structure Analysis

The molecular structure of this compound derivatives, such as fluorinated esters of 2,5-furandicarboxylic acid, has been elucidated through various spectroscopic techniques. These studies reveal insights into the thermal stability, glass transition temperature, and intrinsic viscosity parameters of synthesized oligomers (Sakharov et al., 2018).

Chemical Reactions and Properties

The polymerization reactions involving this compound, such as its polymerization with bisphenol A, demonstrate the versatility of this compound in creating various polymeric materials. These reactions yield polymers with distinct properties based on the catalytic system and conditions employed (Moore & Kelly, 1979).

Physical Properties Analysis

The physical properties of this compound derivatives are influenced by their molecular structure. The synthesis of fluorine-containing esters of 2,5-furandicarboxylic acid starting from 2,5-furan dicarboxylic acid dichloride and fluorine-containing diols, and their analyzed thermal stability and glass transition temperatures exemplify this relationship (Sakharov et al., 2018).

Chemical Properties Analysis

The chemical properties of this compound and its derivatives, such as their reactivity in various chemical reactions, are crucial for their application in synthesizing biobased polymers. The catalytic synthesis of 2,5-furandicarboxylic acid from furoic acid highlights the transformation potential of biomass-derived compounds into valuable chemical products (Zhang et al., 2017).

Scientific Research Applications

Polymer Synthesis :

- Polymerization with Bisphenol A : Moore and Kelly (1979) explored the polymerization of 2,5-furandicarbonyl chloride with bisphenol A, revealing the formation of colored polymers with significant intrinsic viscosities. This process was carried out in different systems, including catalyzed and uncatalyzed environments, leading to polymers with various properties and yields. This research highlights the utility of 2,5-furandicarbonyl dichloride in creating new polymeric materials with potential applications in diverse industries (Moore & Kelly, 1979).

Synthesis of Fluorinated Esters :

- Fluorinated Esters of 2,5-Furandicarboxylic Acid : Sakharov et al. (2018) synthesized fluorinated esters of 2,5-furandicarboxylic acid starting from 2,5-furandicarboxylic acid dichloride and fluorine-containing diols. The thermal stability and glass transition temperature of the resulting oligomers were studied, indicating the potential of this compound in developing materials with enhanced properties (Sakharov et al., 2018).

Biocatalysis and Bio-based Chemical Production :

- Whole-cell Biotransformation of HMF to FDCA : Koopman et al. (2010) discussed using whole-cell biocatalysts for producing 2,5-furandicarboxylic acid (FDCA) from 5-(hydroxymethyl)furfural (HMF). This research is particularly significant in developing sustainable and 'green' alternatives to traditional petrochemicals, with this compound playing a key role in the biocatalytic process (Koopman et al., 2010).

Poly(ether ketone) Synthesis in Ionic Liquid :

- Aromatic Poly(ether ketone)s : Kanetaka et al. (2016) synthesized aromatic poly(ether ketone)s using this compound and various aromatic ethers. The polymerizations were carried out in ionic liquids, particularly highlighting the role of this compound in the formation of high molecular weight polymers with good yield. The study underlines the potential of this compound in developing high-performance materials with desirable thermal and mechanical properties (Kanetaka et al., 2016).

Biocatalytic Production of FDCA :

- Advances and Future Perspectives : Yuan et al. (2019) provided a comprehensive review of the biocatalytic production of 2,5-furandicarboxylic acid, emphasizing the role of this compound as a precursor. They discussed various catalytic methods including enzymatic and whole-cell catalysis, outlining the potential applications of FDCA as a sustainable substitute for petroleum-derived chemicals (Yuan et al., 2019).

Safety and Hazards

2,5-Furandicarbonyl dichloride is classified as dangerous. It may cause severe skin burns and eye damage, and may be corrosive to metals . Precautionary measures include avoiding breathing dusts or mists, keeping only in the original container, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing in a corrosive resistant container with a resistant inner liner .

Mechanism of Action

Target of Action

It is known to be a reagent in organic synthesis reactions , suggesting that its targets could be a variety of organic compounds.

Mode of Action

2,5-Furandicarbonyl dichloride, as a dichloride, is likely to act as an electrophile in organic reactions . It can react with nucleophiles, leading to the formation of new covalent bonds. The exact mode of action would depend on the specific reaction and the other reactants involved.

Pharmacokinetics

It is known to have high gi absorption and is bbb permeant . Its lipophilicity is indicated by a Log Po/w value of 1.75 .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reaction in which it is involved. As a reagent, it contributes to the formation of new compounds, which could have various effects depending on their structure and properties .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound . For instance, it is stored under an inert atmosphere at 2-8°C, indicating that it may be sensitive to oxygen and temperature .

properties

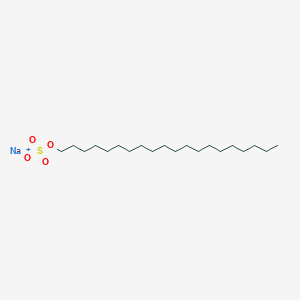

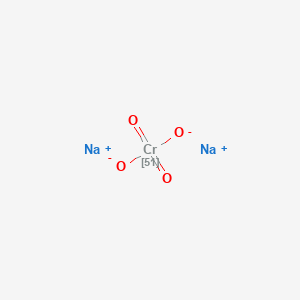

IUPAC Name |

furan-2,5-dicarbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2O3/c7-5(9)3-1-2-4(11-3)6(8)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDSULNVJASBMLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C(=O)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30467223 | |

| Record name | 2,5-FURANDICARBONYLDICHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10375-34-5 | |

| Record name | 2,5-FURANDICARBONYLDICHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Furandicarbonyl Dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What challenges arise when using 2,5-Furandicarbonyl dichloride in Friedel-Crafts polymerization, and how does the research address them?

A1: Friedel-Crafts polymerization with this compound often results in low molecular weight polymers or no polymerization at all when conducted in conventional solvents. This is because the reaction typically forms a swollen gel of oligomer-aluminum chloride complexes. In conventional solvents, these gels are not sufficiently swollen, hindering further polymerization. The research [] demonstrates that using specific ionic liquids, such as 1-butyl-3-methylimidazolium chloride ([C4mim]Cl), as the solvent leads to the formation of highly swollen gels. This allows for successful polymerization and results in high molecular weight poly(ether ketone)s. Additionally, the study found that the rate constant of the reaction between this compound and anisole (used as a model reaction) was higher in [C4mim]Cl compared to traditional solvents. This highlights the positive influence of the chosen ionic liquid on the reaction kinetics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.